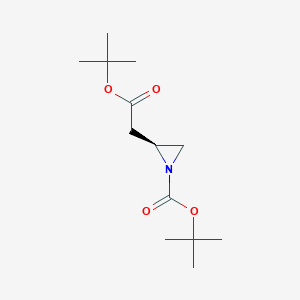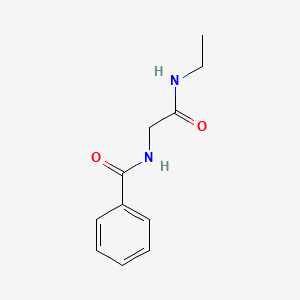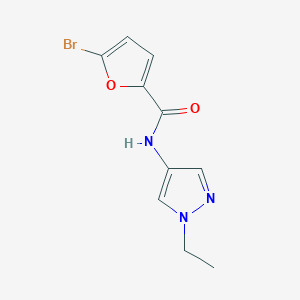
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated pyrazole with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring
Reduction: Reduced derivatives of the pyrazole ring
Substitution: Substituted derivatives with various nucleophiles
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored as a potential treatment for various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. Its unique structure allows for the design of materials with tailored functionalities .
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound shares the pyrazole ring and has similar biological activities.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one: Another compound with a pyrazole ring, used in medicinal chemistry.
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N’-{(Z)-[4-(4-ethyl-1-piperazinyl)phenyl]methylene}hydrazide: A structurally similar compound with potential biological activities.
Uniqueness
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is unique due to its combination of a brominated pyrazole ring and a furan ring. This unique structure allows for
Propriétés
Formule moléculaire |
C10H10BrN3O2 |
|---|---|
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
5-bromo-N-(1-ethylpyrazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15) |
Clé InChI |
QZFPIXDWIUJFHY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


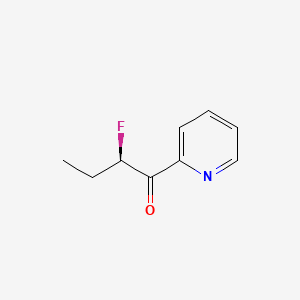
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
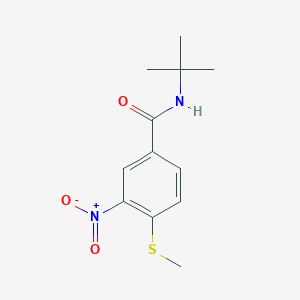
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)

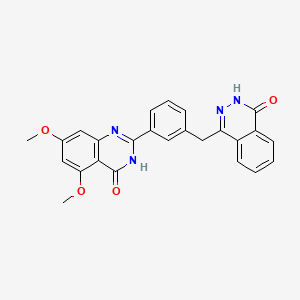
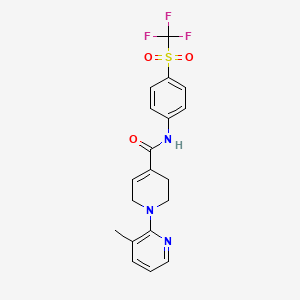
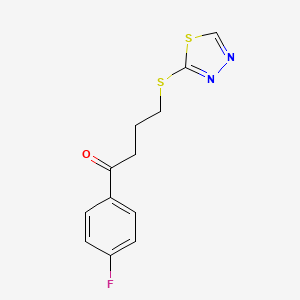
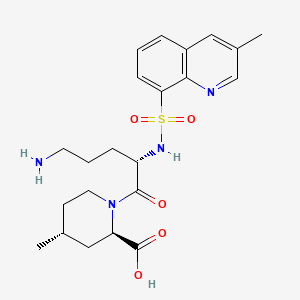
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)
